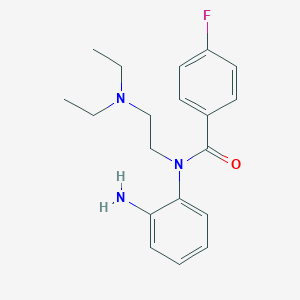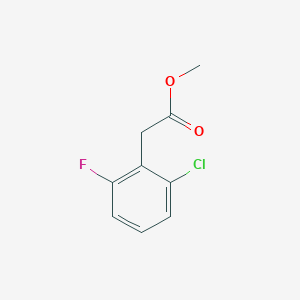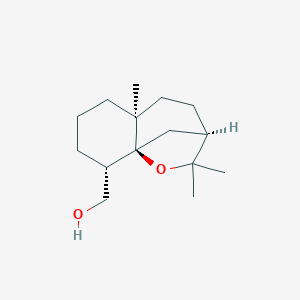
H-Tyr-Ile-Gly-Ser-Arg-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“H-Tyr-Ile-Gly-Ser-Arg-NH2” is a hexapeptide that is an essential fragment of laminin responsible for efficient cell adhesion and receptor binding . It promotes various epithelial cell adhesion activities . It binds to the laminin receptor and inhibits experimental metastasis formation .
Synthesis Analysis
The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR), an amino acid sequence existing in the cell attachment domain of the Bl chain of laminin, was synthesized by an improved liquid-phase procedure . The bioactivity of YIGSR as a cell recognition determinant was investigated using L-929 fibroblast cell and A431 epidermoid cell .
Molecular Structure Analysis
The molecular structure of “H-Tyr-Ile-Gly-Ser-Arg-NH2” can be analyzed using tools like PepDraw . These tools can draw the peptide’s primary structure and calculate theoretical peptide properties.
Chemical Reactions Analysis
“H-Tyr-Ile-Gly-Ser-Arg-NH2” is a hexapeptide that is an essential fragment of laminin responsible for efficient cell adhesion and receptor binding . It promotes various epithelial cell adhesion activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Tyr-Ile-Gly-Ser-Arg-NH2” can be analyzed using various tools and databases . These properties include molecular weight, formula, sequence, and more.
Aplicaciones Científicas De Investigación
Application in Tissue Engineering
Specific Scientific Field
Biomedical Engineering
Summary of the Application
The peptide “H-Tyr-Ile-Gly-Ser-Arg-NH2” (YIGSR) can be used at the interface between the conjugated polymer and the tissue for the engineering of tissue interface .
Methods of Application
The product can be applied at the interface between the conjugated polymer and the tissue. However, the specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The application of YIGSR in tissue engineering could potentially enhance the interaction between the engineered tissue and the conjugated polymer, although specific results or quantitative data are not provided in the source .
Application in Studying Lung Maturation
Specific Scientific Field
Developmental Biology
Summary of the Application
YIGSR can be used to study the role of integrins β1, α6, and α3 in promoting type II epithelial differentiation during lung maturation in the fetus .
Methods of Application
The product can be used in experimental setups designed to study lung maturation. However, the specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The use of YIGSR in these studies could potentially provide insights into the process of lung maturation and the role of specific integrins in this process. However, specific results or quantitative data are not provided in the source .
Application in Allergic Asthma Research
Specific Scientific Field
Immunology and Pulmonology
Summary of the Application
The peptide YIGSR has been used in research related to allergic asthma. It has been found to induce a hypercontractile, hypoproliferative airway smooth muscle phenotype in an animal model of allergic asthma .
Methods of Application
In the study, YIGSR was topically administered in the airways of an animal model. This treatment was used to investigate the effects of YIGSR on features of airway remodeling induced by repeated allergen challenge .
Results or Outcomes
The topical administration of YIGSR attenuated allergen-induced airway smooth muscle hyperplasia and pulmonary expression of the proliferative marker PCNA. Interestingly, treatment with YIGSR increased both the expression of sm-MHC and airway smooth muscle contractility in saline- and allergen-challenged animals .
Application in Cell Adhesion Studies
Specific Scientific Field
Cell Biology
Summary of the Application
YIGSR is an essential fragment of laminin responsible for efficient cell adhesion and receptor binding. It has been used to promote various epithelial cell adhesion activities .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The use of YIGSR in these studies could potentially provide insights into the process of cell adhesion and the role of specific integrins in this process. However, specific results or quantitative data are not provided in the source .
Application in Angiogenesis Research
Specific Scientific Field
Cell Biology and Oncology
Summary of the Application
YIGSR has been used in research related to angiogenesis, the process through which new blood vessels form from pre-existing vessels. This process is critical in many physiological and pathological conditions, including wound healing, tissue regeneration, and tumor growth .
Methods of Application
In the study, YIGSR was used to investigate its effects on the migration of vascular endothelial cells induced by Laminin-10/11 and fibronectin .
Results or Outcomes
The use of YIGSR in these studies could potentially provide insights into the process of angiogenesis and the role of specific integrins in this process. However, specific results or quantitative data are not provided in the source .
Application in Allergic Asthma Research (Revisited)
Summary of the Application
In addition to the previously mentioned study, YIGSR has been used in other research related to allergic asthma. It has been found to induce a hypercontractile, hypoproliferative airway smooth muscle phenotype in an animal model of allergic asthma .
Methods of Application
In this study, YIGSR was administered subcutaneously in the dose range 0.01 – 5 mg/kg to evaluate its effect in the tail-flick test in mice .
Results or Outcomes
Taphalgin, a synthetic derivative of dermorphine, significantly prolongs the tail-flick latency when administered in the dose range 0.01 – 5 mg/kg . The analgesic effect of a single subcutaneous injection of Taphalgin at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N9O7/c1-3-14(2)21(35-23(40)17(27)11-15-6-8-16(37)9-7-15)25(42)32-12-20(38)33-19(13-36)24(41)34-18(22(28)39)5-4-10-31-26(29)30/h6-9,14,17-19,21,36-37H,3-5,10-13,27H2,1-2H3,(H2,28,39)(H,32,42)(H,33,38)(H,34,41)(H,35,40)(H4,29,30,31)/t14-,17-,18-,19-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZPPZGCZLLMBC-LJZWMIMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N9O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr-Ile-Gly-Ser-Arg-NH2 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

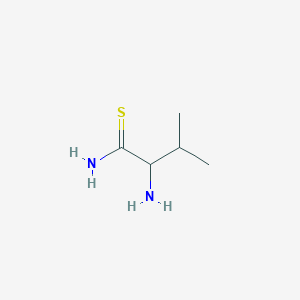
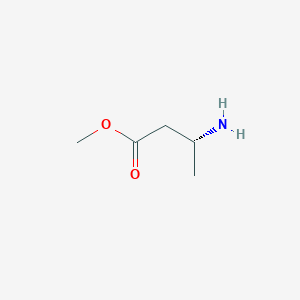
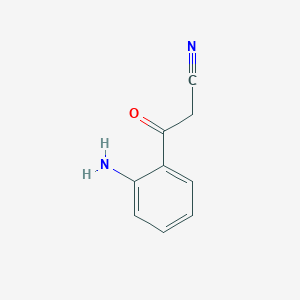
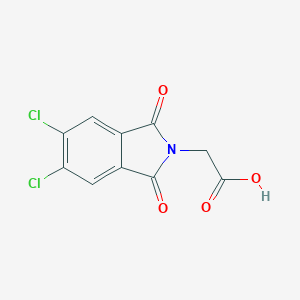
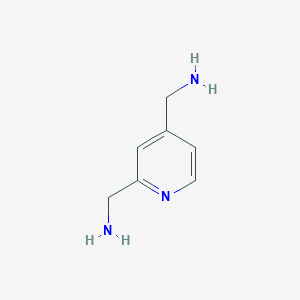
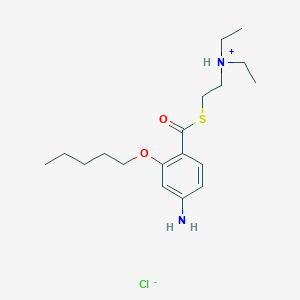
![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)
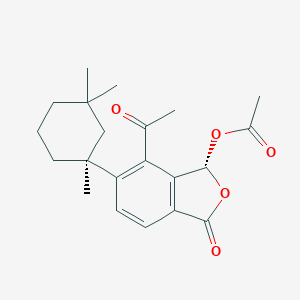
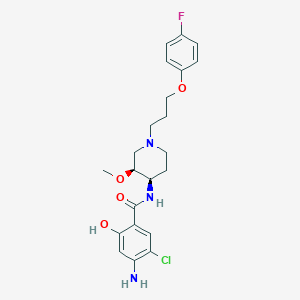
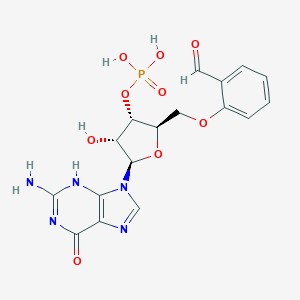
![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
